7-O-Benzyldiosmetine-d3
Description
Properties
Molecular Formula |
C₂₃H₁₅D₃O₆ |
|---|---|
Molecular Weight |
393.4 |
Synonyms |
5-Hydroxy-2-(3-hydroxy-4-methoxy-d3-phenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Incorporation Strategies for 7 O Benzyldiosmetine D3
Retrosynthetic Analysis of 7-O-Benzyldiosmetine-d3
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.orgub.edu The analysis for 7-O-Benzyldiosmetine-d3 identifies several key disconnections.
The primary retrosynthetic steps are:
Deuterated Methyl Group Disconnection: The most logical final-step disconnection is the C-O bond of the deuterated methoxy (B1213986) group. This transform reveals the immediate precursor, 7-O-benzyldiosmetin, and a deuterated methylating agent (e.g., CD₃I or (CD₃)₂SO₄). This is the most direct approach to introduce the deuterium (B1214612) label with high isotopic purity at the desired position.
Benzyl (B1604629) Ether Disconnection: The second disconnection targets the 7-O-benzyl ether bond. This leads back to the core flavonoid, diosmetin (B1670712), and a benzylating agent like benzyl bromide (BnBr). This step is crucial for protecting the 7-hydroxyl group, which allows for selective modification of other hydroxyl groups on the flavonoid scaffold.
Flavonoid Core Synthesis: Further deconstruction of the diosmetin scaffold itself can be envisioned through methods like the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. windows.net A common strategy involves the condensation of a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form a chalcone, which is then oxidatively cyclized to the flavone (B191248) core. hebmu.edu.cn
This analysis suggests a forward synthesis commencing with a suitable diosmetin precursor, followed by selective benzylation at the 7-position, and concluding with a regioselective deuterated O-methylation at the 3'-position.
Methodologies for O-Benzylation and O-Methylation of Diosmetin Scaffolds
The regioselective alkylation of polyphenolic compounds like diosmetin is a central challenge in their chemical modification. The differential reactivity of the hydroxyl groups (at positions 5, 7, and 3') allows for selective functionalization under controlled conditions.
O-Benzylation: The 7-OH group of a flavonoid is generally more acidic and nucleophilic than the 5-OH group, which is strongly hydrogen-bonded to the C4-carbonyl. This allows for the regioselective benzylation at the 7-position. The reaction is typically carried out by treating diosmetin with a benzyl halide (e.g., benzyl bromide) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. researchgate.net Protecting the more reactive hydroxyl groups is a common strategy to achieve selectivity. windows.net
O-Methylation: The synthesis of diosmetin itself (4'-methoxy-5,7,3'-trihydroxyflavone) from precursors like luteolin (B72000) requires selective methylation. xiahepublishing.com Similarly, the introduction of the deuterated methyl group to form 7-O-Benzyldiosmetine-d3 requires methylation of the 3'-hydroxyl group. This is typically achieved using a methylating agent. For the deuterated analog, a deuterated methyl source is used. The choice of base and solvent is critical to control the reaction and prevent undesired side reactions, such as methylation of the more sterically hindered 5-OH group.
Syntheses of various diosmetin derivatives have been described, often starting from the natural glycoside hesperidin (B1673128), which involves dehydrogenation, hydrolysis, and subsequent selective methylation or benzylation steps. researchgate.netnih.gov
Stereoselective and Regioselective Deuteration Techniques for Methoxy Groups
The introduction of deuterium into a specific position of a molecule requires carefully chosen methods. For 7-O-Benzyldiosmetine-d3, the target is the methoxy group, which dictates the primary strategy.
Hydrogen-Deuterium (H/D) exchange reactions are a common method for labeling aromatic rings. In flavonoids, the protons at the C6 and C8 positions of the A-ring are susceptible to exchange with deuterium from deuterated solvents, particularly under acidic conditions. nih.gov This exchange proceeds via a keto-enol tautomerism mechanism involving the adjacent hydroxyl groups at C5 and C7. researchgate.net
Studies have shown that flavonoids like quercetin (B1663063) and luteolin undergo H/D exchange at C8 and sometimes C6 when dissolved in deuterated solvents like trifluoroacetic acid-d (CF₃COOD) or mixtures of D₂O and DMSO-d₆. nih.govresearchgate.net The rate of this exchange is influenced by the substitution pattern and the acidity of the medium. nih.gov
Key aspects of H/D exchange in flavonoids:
Mechanism: Involves keto-enol tautomerism, where the aromatic A-ring temporarily forms a cyclohexadienone intermediate.
Regioselectivity: Primarily targets the electron-rich C6 and C8 positions, activated by the hydroxyl groups at C5 and C7. nih.gov
Applicability: While this method is powerful for labeling the flavonoid A-ring, it is not a direct method for introducing a trideuteromethyl (-CD₃) group. It labels the carbon backbone directly, not the substituent methoxy group.
Therefore, H/D exchange is an important technique in the broader context of flavonoid deuteration but is not the primary route for synthesizing 7-O-Benzyldiosmetine-d3.
The most direct and regioselective strategy for synthesizing 7-O-Benzyldiosmetine-d3 is through precursor design, specifically by using an isotopically labeled methylating agent. This approach ensures that the deuterium atoms are incorporated exclusively into the desired methoxy group with high isotopic enrichment.
The synthesis would proceed as follows:
Start with diosmetin or a suitable precursor.
Selectively protect the 7-OH group with a benzyl group to yield 7-O-benzyldiosmetin. This precursor now has free hydroxyl groups at the 5 and 3' positions.
React 7-O-benzyldiosmetin with a deuterated methylating agent. Common agents include:
Trideuteromethyl iodide (CD₃I)
Di(trideuteromethyl) sulfate (B86663) ((CD₃)₂SO₄)
The reaction is performed in the presence of a suitable base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the target 3'-hydroxyl group, which then acts as a nucleophile to displace the leaving group from the deuterated methyl source.
This method provides precise control over the location and number of deuterium atoms incorporated, making it the superior strategy for this specific target molecule. Similar approaches have been used for producing other deuterated flavonoids for use in stable isotope dilution analysis. frontiersin.org
Purification and Characterization of Isotopically Labeled 7-O-Benzyldiosmetine-d3
After synthesis, the crude product must be purified and its identity and isotopic enrichment confirmed.
Purification: Standard chromatographic techniques are employed for purification. Column chromatography on silica (B1680970) gel is a common first step to separate the desired product from unreacted starting materials and non-polar impurities. mdpi.com For higher purity, High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode, can be used. nih.gov
Characterization: A combination of spectroscopic methods is essential to confirm the structure and isotopic labeling of 7-O-Benzyldiosmetine-d3.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight of the product. nih.gov The successful synthesis of 7-O-Benzyldiosmetine-d3 would be confirmed by observing a molecular ion peak that is 3 mass units higher than its non-deuterated counterpart, 7-O-benzyldiosmetin. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum, the signal corresponding to the 3'-methoxy protons (usually a singlet around 3.8-4.0 ppm) would be absent or significantly diminished, confirming the successful incorporation of deuterium at this position.
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of deuteration at that site.
¹³C NMR: The carbon signal of the deuterated methoxy group will appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated analog.
The table below summarizes the expected analytical data for the characterization of the target compound.
| Analytical Technique | Expected Observation for 7-O-Benzyldiosmetine-d3 | Reference Compound (Non-deuterated) |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at [M+H]⁺ corresponding to C₂₃H₁₇D₃O₆ | Molecular ion peak 3 mass units lower |
| ¹H NMR | Absence/reduction of the 3'-OCH₃ proton signal | Singlet for 3'-OCH₃ protons present |
| ¹³C NMR | Multiplet signal for the -OCD₃ carbon | Quartet (or singlet) for the -OCH₃ carbon |
Synthetic Routes for Non-Deuterated Diosmetin Benzyl Ethers as Precursors
The synthesis of the direct precursor, 7-O-benzyldiosmetin, is a critical step. This involves either starting with commercially available diosmetin or synthesizing diosmetin first.
Starting from Diosmetin: The most straightforward route is the selective benzylation of diosmetin. As discussed in section 2.2, reacting diosmetin with benzyl bromide and a mild base like K₂CO₃ in acetone preferentially yields the 7-O-benzyl ether due to the higher reactivity of the 7-OH group.
Starting from Hesperidin or Rhoifolin: A more classical approach involves the semi-synthesis from abundant natural flavonoid glycosides. researchgate.net For example, hesperidin can be converted to diosmin (B1670713), which is then hydrolyzed under acidic conditions to yield diosmetin. google.com The resulting diosmetin can then be benzylated as described above.
Total Synthesis: While more complex, total synthesis offers flexibility. A common route is the Baker-Venkataraman rearrangement. windows.net This involves reacting a 2-hydroxyacetophenone (B1195853) derivative with a benzoyl chloride derivative to form an ester, which then rearranges in the presence of a base to form a 1,3-diketone. Acid-catalyzed cyclization of the diketone affords the flavone. For 7-O-benzyldiosmetin, the starting materials would need to be appropriately substituted to yield the desired oxygenation pattern on the final flavonoid core.
The synthesis of various benzyloxy derivatives of diosmetin has been reported in the literature, often as intermediates for creating more complex molecules or for structure-activity relationship studies. researchgate.netmdpi.com
Advanced Analytical Methodologies Utilizing 7 O Benzyldiosmetine D3 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Stable isotope-labeled internal standards (SIL-IS), such as 7-O-Benzyldiosmetine-d3, are the preferred choice for quantitative bioanalysis using LC-MS/MS. scispace.comresearchgate.net They co-elute with the analyte and experience similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. scispace.com This ensures a high degree of accuracy and precision in the quantification of the target analyte. researchgate.net
Development of Highly Sensitive and Selective LC-MS/MS Methods
The development of sensitive and selective LC-MS/MS methods relies on the use of an appropriate internal standard. While specific methods utilizing 7-O-Benzyldiosmetine-d3 are not detailed in the available literature, the use of a closely related compound, Diosmetin-d3, is documented. caymanchem.commedchemexpress.com For Diosmetin-d3, methods have been developed for quantification by GC- or LC-MS. caymanchem.com The principle of using a SIL-IS like 7-O-Benzyldiosmetine-d3 would be to establish Multiple Reaction Monitoring (MRM) transitions unique to both the analyte (diosmetin) and the standard. This allows for highly selective detection even in the presence of interfering components in the matrix.
Optimization of Chromatographic Separation Parameters for Diosmetin (B1670712) and its Derivatives
Detailed chromatographic conditions for the separation of 7-O-Benzyldiosmetine-d3 have not been published. However, methods for diosmetin and its derivatives typically involve reverse-phase chromatography. For a related standard, Diosmetin-13C-d3, HPLC or column chromatography is used for purification, indicating its compatibility with standard chromatographic systems. vulcanchem.com The goal of optimization would be to achieve baseline separation of diosmetin from its isomers and metabolites while ensuring the internal standard does not interfere with any analyte peaks.
Tandem Mass Spectrometry Fragmentation Patterns of 7-O-Benzyldiosmetine-d3
The specific precursor and product ion transitions for 7-O-Benzyldiosmetine-d3 are not available in the reviewed literature. In tandem mass spectrometry, a precursor ion (typically the protonated molecule [M+H]+ or a related adduct) is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. libretexts.org The study of these fragmentation patterns for both the analyte and the deuterated standard is essential for setting up a quantitative MRM assay. Without experimental data, the fragmentation pathway cannot be accurately described.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
The analysis of flavonoids like diosmetin by GC-MS is less common than LC-MS due to their low volatility.
Derivatization Strategies for GC-MS Analysis
Specific derivatization strategies for 7-O-Benzyldiosmetine-d3 are not documented. Generally, for flavonoids to be analyzed by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves the silylation of hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process would be applied to both the analyte and the internal standard.
Method Validation Protocols for Bioanalytical Quantification
Any quantitative bioanalytical method developed using 7-O-Benzyldiosmetine-d3 as an internal standard would need to undergo rigorous validation according to regulatory guidelines, such as those from the Food and Drug Administration (FDA) or the European Medicines Agency (EMA). innovareacademics.inscience.gov
The validation process ensures the reliability of the analytical data and includes the assessment of the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentrations should be within ±15% of the baseline values. |
This table represents a generalized summary of bioanalytical method validation parameters. Specific values and requirements may vary based on the regulatory body and the nature of the analysis. innovareacademics.inscience.gov
Assessment of Linearity, Precision, and Accuracy
The validation of any quantitative analytical method hinges on establishing its linearity, precision, and accuracy. These parameters ensure that the measurements are reliable and reproducible over a specific concentration range. For the analysis of diosmetin using 7-O-Benzyldiosmetine-d3 as an internal standard, these would be assessed according to international guidelines.
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte. akjournals.com This is typically evaluated by preparing a series of calibration standards in the relevant biological matrix (e.g., plasma or urine) and analyzing them. The response (peak area ratio of the analyte to the internal standard) is then plotted against the nominal concentration, and a linear regression is applied. For the quantification of diosmetin and its metabolites, linearity is often established over a wide range, for instance from 1 ng/mL to 2000 ng/mL in rat plasma. akjournals.comnih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision is assessed by analyzing replicate quality control (QC) samples at different concentrations on the same day, while inter-day precision is determined by analyzing the QC samples on different days. For bioanalytical methods of flavonoids like diosmetin, the RSD for precision is typically expected to be less than 15%. akjournals.comnih.gov
Accuracy is the closeness of the mean test results to the true value. It is determined by analyzing QC samples with known concentrations and is expressed as the percentage of the nominal concentration. The acceptance criterion for accuracy in bioanalytical methods is generally within ±15% of the nominal value (or ±20% at the lower limit of quantification). akjournals.comnih.gov
The table below illustrates typical validation data for the analysis of a diosmetin metabolite in rat plasma, which would be analogous to a method using 7-O-Benzyldiosmetine-d3.
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2 | 11.3 | 10.9 | 101.9 |
| 20 | 8.7 | 9.2 | 98.5 |
| 200 | 6.5 | 7.8 | 94.3 |
| 1600 | 5.1 | 6.4 | 96.7 |
This table presents representative data for diosmetin-7-o-β-d-glucoside analysis using diazepam as an internal standard and is illustrative of the expected performance for a method using 7-O-Benzyldiosmetine-d3. akjournals.comnih.gov
Evaluation of Matrix Effects and Recovery Efficiency
When analyzing samples from complex biological matrices such as plasma or urine, endogenous components can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. This is known as the matrix effect . It is crucial to evaluate this effect to ensure that the method is not biased by the sample matrix. The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration. frontiersin.org In a study on diosmetin-7-o-β-d-glucoside, the matrix effect was found to be between 100.1% and 104.8%, indicating negligible impact from the plasma matrix. akjournals.comnih.gov
Recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery. For the analysis of diosmetin metabolites, recovery has been reported to be higher than 86.8%. akjournals.comnih.gov The use of a stable isotope-labeled internal standard like 7-O-Benzyldiosmetine-d3 is particularly effective in correcting for any variability in recovery, as it is expected to behave identically to the analyte during the extraction process. oup.com
The following table shows typical matrix effect and recovery data for the analysis of a diosmetin metabolite.
| Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 2 | 104.8 | 86.8 |
| 20 | 101.5 | 89.2 |
| 1600 | 100.1 | 91.5 |
This table shows representative data for diosmetin-7-o-β-d-glucoside analysis and is illustrative of what would be expected for a method utilizing 7-O-Benzyldiosmetine-d3. akjournals.comnih.gov
Selectivity and Limit of Detection (LOD) / Limit of Quantification (LOQ) Determinations
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. innovareacademics.in For LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard. innovareacademics.in
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision and accuracy. colab.ws The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. colab.ws For bioanalytical methods, the LOQ is a critical parameter as it defines the lower end of the reportable range. In a UPLC-MS/MS method for a diosmetin metabolite in rat plasma, the lower limit of quantification (LLOQ) was established at 1 ng/mL. akjournals.comnih.gov
Sample Preparation Techniques for Complex Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase. For the analysis of diosmetin and hesperetin (B1673127) in human plasma, a liquid-liquid extraction with tert-butyl methyl ether at an acidic pH has been successfully employed. The use of an internal standard like 7-O-Benzyldiosmetine-d3, added before the extraction, is crucial to correct for any analyte loss during the procedure.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For the analysis of diosmetin glucuronide metabolites in human plasma, a solid-phase extraction procedure was used after enzymatic digestion. frontiersin.org The choice of sorbent (e.g., C18) and elution solvents is critical for achieving high recovery and clean extracts. Automated SPE systems can be used to increase throughput and improve reproducibility.
Protein Precipitation and Centrifugation
Protein precipitation is one of the simplest and fastest methods for sample preparation, particularly for plasma and serum samples. frontiersin.org It involves adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol), to the sample to denature and precipitate proteins. akjournals.comnih.gov After vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. This method was effectively used for the determination of diosmetin-7-o-β-d-glucoside in rat plasma, where acetonitrile was used to precipitate the plasma proteins. akjournals.comnih.gov The sample was then centrifuged, and the supernatant was directly injected into the UPLC-MS/MS system.
Application of Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard analytical technique for quantitative analysis, offering high precision and accuracy. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any processing. This isotopically labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
In the context of analyzing the flavonoid diosmetin, 7-O-Benzyldiosmetine-d3 serves as an ideal internal standard. It shares the same chemical properties as the native (unlabeled) diosmetin, ensuring that it behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
The key to IDMS is that the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, an accurate quantification of the analyte's concentration in the original sample can be achieved. This ratio remains constant even if there are variations in sample recovery or matrix effects during the analysis, which is a significant advantage over other quantification methods.
Detailed Research Findings
Research in the field of flavonoid analysis has demonstrated the successful application of IDMS for the accurate quantification of compounds like diosmetin in complex biological matrices such as human plasma and urine. While specific studies detailing the use of 7-O-Benzyldiosmetine-d3 are not extensively published, the principles are well-established through the use of other deuterated or ¹³C-labeled diosmetin standards.
A study on the confirmation of diosmetin metabolites in humans utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a ¹³C,d₃-diosmetin internal standard. nih.gov This method successfully quantified diosmetin and its glucuronide metabolites, showcasing the robustness of the IDMS approach. nih.gov The validation of such methods typically assesses parameters like linearity, accuracy, precision, limit of quantification (LOQ), selectivity, extraction recovery, and stability, ensuring the results are reliable and reproducible. nih.gov
The analytical process generally involves the following steps:
Sample Preparation: A known quantity of 7-O-Benzyldiosmetine-d3 is added to the biological sample (e.g., plasma, urine). This is followed by procedures to release the analyte from its bound forms, such as enzymatic hydrolysis, and then extraction of the analyte and internal standard from the sample matrix, often using liquid-liquid extraction or solid-phase extraction. nih.gov
Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a column before entering the mass spectrometer.
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is commonly used for detection. In the mass spectrometer, the molecules are ionized, and then specific precursor ions (the molecular ions of the analyte and internal standard) are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard like 7-O-Benzyldiosmetine-d3 is crucial for compensating for matrix effects, which are common in biological samples and can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly addressed. nih.gov
Data Tables
The following tables represent typical data that would be generated in an IDMS method for the quantification of diosmetin using an internal standard like 7-O-Benzyldiosmetine-d3, based on established methods for similar compounds.
Table 1: LC-MS/MS Parameters for the Analysis of Diosmetin and 7-O-Benzyldiosmetine-d3
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Diosmetin and 7-O-Benzyldiosmetine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Diosmetin | 301.1 | 286.1 | 100 | 30 | 20 |
| Diosmetin | 301.1 | 153.1 | 100 | 30 | 25 |
| 7-O-Benzyldiosmetine-d3 | 394.3 | 301.1 | 100 | 35 | 22 |
| 7-O-Benzyldiosmetine-d3 | 394.3 | 91.1 | 100 | 35 | 30 |
Table 3: Method Validation Parameters for Diosmetin Quantification using IDMS
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | |
| Low QC (3 ng/mL) | 98.5% |
| Medium QC (300 ng/mL) | 101.2% |
| High QC (800 ng/mL) | 99.1% |
| Precision | |
| Intra-day RSD (%) | < 5% |
| Inter-day RSD (%) | < 7% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
Pharmacokinetic and Metabolic Research of Diosmetin Supported by 7 O Benzyldiosmetine D3
Quantification of Diosmetin (B1670712) and its Metabolites in in vitro and Preclinical in vivo Studies
The development of robust and validated bioanalytical methods is a prerequisite for detailed pharmacokinetic investigations. For diosmetin, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice. nih.govresearchgate.net These techniques offer high sensitivity and selectivity for the simultaneous determination of diosmetin and its metabolites in biological samples like plasma and urine. nih.gov The validation of these methods, in line with regulatory guidelines, typically assesses linearity, accuracy, precision, selectivity, and stability. nih.govresearchgate.net A stable isotope-labeled internal standard, represented here by 7-O-Benzyldiosmetine-d3, is crucial in these assays to ensure accurate quantification.
In preclinical studies, diosmetin is often investigated following the oral administration of its glycoside precursor, diosmin (B1670713). Intestinal microflora enzymes hydrolyze diosmin to its aglycone, diosmetin, which is then absorbed. nih.gov Pharmacokinetic studies in rats provide key insights into the absorption and distribution profile of diosmetin.
Following oral administration of a micronized diosmin formulation to rats, diosmetin appears in the plasma, indicating its absorption from the gastrointestinal tract. The table below summarizes key pharmacokinetic parameters of diosmetin observed in a rat model.
| Parameter | Value (Mean ± SD) |
| Cₘₐₓ (Maximum Plasma Concentration) | 0.31 ± 0.07 µg/mL |
| Tₘₐₓ (Time to Reach Cₘₐₓ) | 3.25 ± 1.67 h |
| t₁/₂ (Elimination Half-life) | 7.70 ± 1.49 h |
| AUC (Area Under the Curve) | 2.15 ± 0.39 µg·h/mL |
| (Data obtained from a study in rats following a single oral administration of μSMIN™ Plus at 50 mg/kg b.w.) researchgate.net |
Once absorbed, diosmetin and its metabolites are distributed throughout the body. The specific tissue distribution patterns are a key area of ongoing research to link pharmacokinetic profiles with pharmacological activity.
After absorption, diosmetin undergoes extensive metabolism, primarily through phase I and phase II biotransformation reactions. This metabolic conversion significantly influences the compound's bioavailability and biological activity.
Phase II conjugation reactions, specifically glucuronidation and sulfation, are the principal metabolic pathways for diosmetin. nih.gov In vivo and in vitro studies have demonstrated that diosmetin is rapidly and extensively conjugated. Investigations in rats have shown that after oral administration, diosmetin circulates in the blood predominantly as glucuronide conjugates, with little to no free diosmetin detected. researchgate.net
Studies using perfused rat liver models have confirmed that diosmetin is rapidly metabolized, with glucuronide and sulfate (B86663) conjugates being excreted into the bile. nih.gov Human studies have further identified diosmetin-3-O-glucuronide as the major circulating metabolite in both plasma and urine. nih.govnih.gov Other identified glucuronide metabolites include diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide. nih.govresearchgate.net The accurate quantification of these specific conjugates, facilitated by methods using deuterated internal standards, is essential for mapping the complete metabolic profile of diosmetin.
In addition to phase II conjugation, diosmetin is also a substrate for phase I metabolism by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several isoforms involved in its biotransformation. Specifically, CYP1A1, CYP1A2, and CYP1B1 have been shown to metabolize diosmetin. A key metabolic reaction catalyzed by these enzymes is the O-demethylation of diosmetin to form its more active metabolite, luteolin (B72000).
Human intestinal bacteria also play a role in the metabolism of diosmetin precursors. For instance, Escherichia sp. isolated from the human gut can transform diosmetin-7-O-glucoside into diosmetin and subsequently into other metabolites like acacetin (B1665396) through pathways including deglycosylation, dehydroxylation, methylation, and acetylation. nih.gov
The elimination of diosmetin from the body occurs primarily through the excretion of its metabolites. Studies in rats have shown that after administration, metabolites of diosmetin are found in urine, plasma, and feces. researchgate.net The primary route of excretion for diosmetin metabolites appears to be through the urine. researchgate.net
Pharmacokinetic analyses in animal models have provided data on the elimination half-life (t₁/₂) of diosmetin, which is a measure of the time it takes for the plasma concentration of the drug to decrease by half. In rats, the elimination half-life of diosmetin has been reported to be approximately 7.7 hours. researchgate.net The elimination kinetics are influenced by the extensive metabolic processes, as the parent compound is quickly converted into various conjugates which are then cleared from circulation.
Metabolic Fate and Biotransformation Pathways of Diosmetin
Elucidation of Enzyme Kinetics and Inhibition Profiles of Diosmetin Metabolizing Enzymes
Beyond being a substrate for metabolic enzymes, diosmetin has also been shown to interact with and inhibit the activity of certain CYP450 enzymes. This inhibitory action is of potential clinical relevance as it could lead to drug-herb interactions by altering the metabolism of co-administered therapeutic agents.
In vitro studies have focused on characterizing the kinetics of this inhibition. Diosmetin has been identified as a potent inhibitor of CYP2C9, an enzyme responsible for the metabolism of many clinically important drugs. Kinetic analyses revealed that diosmetin acts as a competitive inhibitor of CYP2C9-mediated metabolism. The table below presents the enzyme kinetic parameters for the inhibition of CYP2C9 by diosmetin.
| Enzyme | Substrate | Inhibitor | Inhibition Type | Kᵢ (Inhibitor Dissociation Constant) |
| CYP2C9 | Diclofenac | Diosmetin | Competitive | 1.71 ± 0.58 µM |
| (Data from in vitro study using human liver microsomes) researchgate.net |
As a competitive inhibitor, diosmetin binds to the active site of the CYP2C9 enzyme, thereby competing with other substrates and reducing their rate of metabolism. The low micromolar Kᵢ value indicates a high binding affinity and potent inhibition. This highlights the importance of studying the enzyme kinetics of flavonoids like diosmetin to predict potential pharmacokinetic interactions.
Methodological Frameworks for Studying Bioavailability and Bioequivalence in Animal Models
The assessment of bioavailability and bioequivalence of diosmetin in preclinical animal models is a fundamental step in its drug development process. These studies provide essential data on the rate and extent to which the active moiety, diosmetin, is absorbed from a drug product and becomes available at the site of action. The use of a deuterated internal standard like 7-O-Benzyldiosmetine-d3 is a cornerstone of the bioanalytical methodology, ensuring the reliability of the pharmacokinetic data obtained.
Animal models, most commonly rats and mice, are selected based on their physiological and metabolic similarities to humans for the compound . The experimental design for these studies typically involves the administration of diosmetin, or a diosmetin-containing formulation, to a group of animals. Blood samples are then collected at predetermined time points to characterize the plasma concentration-time profile of the analyte.
A robust and validated bioanalytical method is paramount for the accurate quantification of diosmetin in biological matrices. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and speed. In this context, 7-O-Benzyldiosmetine-d3 serves as an ideal internal standard. Its chemical and physical properties are nearly identical to diosmetin, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for any variability in extraction efficiency or instrument response.
The methodological framework for such studies encompasses several key stages:
Animal Model Selection and Acclimatization: Healthy, adult male Sprague-Dawley or Wistar rats are frequently used. Animals are acclimatized to laboratory conditions for at least one week prior to the study, with free access to standard chow and water.
Study Design: For a bioavailability study, a single dose of diosmetin is administered, typically via oral gavage. Blood samples are collected serially from the tail vein or another appropriate site at time points such as 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For bioequivalence studies, a crossover design is often employed, where the same group of animals receives different formulations of diosmetin in separate study periods, with a washout period in between.
Sample Preparation: Plasma is harvested from the blood samples by centrifugation. A protein precipitation method is commonly used for sample cleanup. This involves adding a solvent like acetonitrile (B52724), containing a known concentration of the internal standard (7-O-Benzyldiosmetine-d3), to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis: Chromatographic separation is achieved on a C18 reversed-phase column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to enhance ionization. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both diosmetin and 7-O-Benzyldiosmetine-d3 to ensure selectivity and accurate quantification.
The validation of the bioanalytical method is a critical component of the framework, conducted in accordance with regulatory guidelines. This validation process assesses the method's linearity, accuracy, precision, selectivity, recovery, and stability.
Detailed Research Findings
While specific studies employing 7-O-Benzyldiosmetine-d3 are not publicly available, the principles of its use can be illustrated through the established methodologies for diosmetin and its derivatives. Research has shown that after oral administration, diosmin (a glycoside of diosmetin) is hydrolyzed to diosmetin, which is then rapidly absorbed and metabolized. The primary metabolites are glucuronide and sulfate conjugates. Free diosmetin is often found at very low concentrations or is undetectable in plasma, making a highly sensitive analytical method essential.
The use of a deuterated internal standard is crucial for accurately tracking these low concentrations and distinguishing the analyte from endogenous interferences. The following tables represent typical data that would be generated in a pharmacokinetic study of diosmetin in rats, supported by a robust bioanalytical method using an internal standard like 7-O-Benzyldiosmetine-d3.
Table 1: Representative UPLC-MS/MS Method Parameters for Diosmetin Analysis
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Diosmetin) | m/z 301.1 → 286.1 |
| MRM Transition (7-O-Benzyldiosmetine-d3) | m/z 394.2 → 289.1 |
Table 2: Illustrative Pharmacokinetic Parameters of Diosmetin in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 150 ± 35 |
| Tmax (Time to Reach Cmax) | h | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve from 0 to last measurable time point) | ng·h/mL | 750 ± 120 |
| AUC0-∞ (Area Under the Curve from 0 to infinity) | ng·h/mL | 810 ± 145 |
| t1/2 (Half-life) | h | 4.2 ± 0.9 |
Table 3: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 10.5% |
| Accuracy (%Bias) | ± 15% | -5.3% to 7.1% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Within acceptable limits | Compliant |
| Stability (Freeze-thaw, Short-term, Long-term) | ≤ 15% deviation | Stable |
The data presented in these tables are representative of what would be expected from a well-conducted pharmacokinetic study in an animal model. The use of 7-O-Benzyldiosmetine-d3 as an internal standard would be integral to achieving the high degree of precision and accuracy reflected in the validation summary. By co-eluting with diosmetin and having a distinct mass-to-charge ratio, it allows for reliable correction of any analytical variations, thus ensuring the integrity of the pharmacokinetic data and the validity of the bioavailability and bioequivalence assessments.
Contribution of 7 O Benzyldiosmetine D3 to Preclinical Pharmacological and Biological Investigations of Diosmetin
Quantification of Diosmetin (B1670712) in Cellular Models for Mechanistic Studies
The use of 7-O-Benzyldiosmetine-d3 is instrumental in cellular models designed to elucidate the molecular mechanisms underlying the biological activities of diosmetin. By enabling precise quantification, this internal standard helps researchers to correlate extracellular concentrations with intracellular levels and subsequent cellular responses.
In vitro Cell Culture Systems for Studying Diosmetin's Effects
A variety of in vitro cell culture systems are employed to investigate the diverse pharmacological effects of diosmetin, including its anticancer, antioxidant, and anti-inflammatory properties. nih.gov For instance, human cancer cell lines are utilized to assess its antiproliferative and pro-apoptotic effects. In such studies, accurate determination of diosmetin concentrations within the cell culture medium and within the cells themselves is critical to establishing a dose-response relationship. The incorporation of 7-O-Benzyldiosmetine-d3 as an internal standard during sample preparation and LC-MS analysis allows for the correction of any variability in extraction efficiency or instrument response, thus ensuring the accuracy of the measured diosmetin levels.
Intracellular Concentration Measurements and Uptake Studies
Understanding the extent and rate of diosmetin's entry into cells is fundamental to interpreting its biological effects. Cellular uptake studies, often conducted in various cell lines, aim to determine the intracellular concentration of diosmetin over time. The use of 7-O-Benzyldiosmetine-d3 is paramount in these experiments. By adding a known amount of the deuterated standard to the cell lysates, researchers can accurately quantify the amount of diosmetin that has been transported into the cells. This approach minimizes errors associated with sample loss during the extraction process and variations in ionization efficiency during mass spectrometric analysis. Such precise measurements are essential for characterizing the transport mechanisms involved and for understanding the relationship between intracellular diosmetin concentration and the observed cellular activity.
Monitoring Diosmetin Levels in Tissue and Fluid Samples from Animal Studies
In vivo animal studies are a critical step in the preclinical evaluation of diosmetin, providing insights into its pharmacokinetics and pharmacodynamics in a whole-organism context. The accurate measurement of diosmetin concentrations in various biological fluids (e.g., plasma, urine) and tissues is essential for these investigations, a task for which 7-O-Benzyldiosmetine-d3 is an invaluable tool.
Correlation of Diosmetin Concentrations with Observed Pharmacodynamic Responses
To establish a clear link between the administration of diosmetin and its therapeutic effects, it is necessary to correlate its concentration in target tissues and fluids with the observed pharmacodynamic responses. For example, in studies investigating the neuroprotective effects of diosmetin, its concentration in brain tissue would be a critical parameter. By using 7-O-Benzyldiosmetine-d3 as an internal standard, researchers can confidently and accurately measure these tissue concentrations. This allows for the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is vital for predicting the effective dose and dosing regimen for potential clinical applications.
Studies on Antioxidant Activity in Animal Models and Cell Lines
Below is a table summarizing research findings on the antioxidant effects of diosmetin in various preclinical models. The accurate quantification of diosmetin in these studies is critical for establishing the reported dose-dependent effects.
| Model System | Key Findings |
| Human Endothelial Cells | Diosmin (B1670713) and diosmetin showed protective effects against H2O2-induced oxidative stress, enhancing the activity of cellular antioxidant systems. |
| Rat Model of Myocardial Infarction | Diosmetin exhibited cardioprotective effects by decreasing oxidative stress and inducing myocardial apoptosis. scispace.com |
| Various Cell Lines | Diosmetin demonstrated the ability to mitigate oxidative stress by upregulating antioxidant proteins like Nrf2 and HO-1. |
This table is for illustrative purposes and synthesizes findings from multiple sources where precise quantification of diosmetin would have been essential.
Anti-inflammatory Effects in Preclinical Disease Models
The anti-inflammatory properties of diosmetin are another area of intense research. nih.gov Preclinical studies in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, are crucial for evaluating its therapeutic potential. In these studies, the concentration of diosmetin in inflamed tissues and circulation is a key parameter. The application of 7-O-Benzyldiosmetine-d3 as an internal standard in bioanalytical methods allows for the precise determination of these concentrations. This, in turn, enables a robust correlation between diosmetin levels and the reduction in inflammatory markers, providing compelling evidence for its anti-inflammatory action.
| Preclinical Model | Key Findings |
| LPS-stimulated Macrophages | Diosmetin inhibited the production of inflammatory mediators by modulating pathways such as the NF-κB signaling pathway. nih.gov |
| Animal Models of Inflammation | Diosmetin treatment successfully reduced levels of inflammatory markers like NF-κB, IL-1β, IL-6, TNF-α, and COX-2. nih.gov |
| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | Diosmetin treatment decreased the levels of cellular inflammatory factors IL-1β, IL-6, and IL-8. nih.gov |
This table is for illustrative purposes and synthesizes findings from multiple sources where precise quantification of diosmetin would have been essential.
Investigation of Anticancer Properties in Xenograft Models and Cell Lines
There is currently no available scientific literature detailing the use of 7-O-Benzyldiosmetine-d3 in the investigation of anticancer properties in either xenograft models or various cancer cell lines. While Diosmetin itself has been the subject of such research, demonstrating a range of pharmacological activities including anticancer effects, the specific contributions or comparative efficacy of its deuterated and benzylated analog, 7-O-Benzyldiosmetine-d3, have not been reported. nih.gov
Without specific studies, a data table on the effects of 7-O-Benzyldiosmetine-d3 on tumor growth in xenograft models or its cytotoxicity in cell lines cannot be generated.
Structural Activity Relationship (SAR) Studies of Diosmetin and its Analogues
Structural Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. researchgate.netoncodesign-services.com Such studies on Diosmetin and its various analogues have aimed to enhance its therapeutic potential by modifying its structure. nih.gov These modifications can influence factors like biological potency and metabolic stability. nih.gov
Influence of Derivatization on Biological Potency and Metabolism
The process of derivatization, such as the benzylation and deuteration to form 7-O-Benzyldiosmetine-d3, is a key strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. nih.gov Modifications to the flavonoid scaffold can significantly impact its interaction with biological targets and its metabolic fate. rsc.orgnih.gov For instance, derivatization can alter solubility, bioavailability, and the rate of metabolism. nih.gov However, the specific impact of the 7-O-benzyl group and deuterium (B1214612) labeling in 7-O-Benzyldiosmetine-d3 on the biological potency and metabolism of Diosmetin has not been documented in the reviewed literature.
A comparative data table on the biological potency and metabolic stability of Diosmetin versus 7-O-Benzyldiosmetine-d3 cannot be constructed without relevant experimental data.
Applications in Drug-Drug Interaction Studies (Preclinical)
Preclinical drug-drug interaction (DDI) studies are essential to predict how a new chemical entity might affect the pharmacokinetics of co-administered drugs. qps.com These studies often involve assessing the inhibitory or inductive potential of a compound on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. researchgate.net Diosmetin has been reported to interact with some CYP enzymes. researchgate.net
Isotopically labeled compounds like 7-O-Benzyldiosmetine-d3 are frequently used as internal standards in pharmacokinetic studies due to their distinct mass. However, their direct application as a test compound in preclinical DDI studies to evaluate the interaction potential of Diosmetin has not been described in the available resources.
Consequently, a data table summarizing the findings of 7-O-Benzyldiosmetine-d3 in preclinical drug-drug interaction assays cannot be provided.
Future Perspectives and Emerging Applications of Deuterated Flavonoid Standards
Development of Novel Deuterated Diosmetin (B1670712) Derivatives for Specific Research Needs
The synthesis of novel deuterated diosmetin derivatives is a burgeoning area of research driven by the need for more sophisticated tools to investigate the multifaceted biological activities of diosmetin. Diosmetin, a naturally occurring flavonoid, has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. nih.govmdpi.com However, understanding its precise mechanisms of action, pharmacokinetics, and metabolic fate requires analytical methods with high sensitivity and specificity.
The development of deuterated diosmetin derivatives can be tailored to specific research applications. For instance, selective deuterium (B1214612) labeling at metabolically labile sites can help in elucidating metabolic pathways and identifying novel metabolites. Furthermore, the creation of a library of deuterated diosmetin derivatives with varying degrees of deuterium incorporation could serve as a valuable resource for quantitative structure-activity relationship (QSAR) studies and for fine-tuning the pharmacokinetic profiles of potential therapeutic agents. nih.gov
Recent research has focused on synthesizing various non-deuterated diosmetin derivatives to enhance their biological activity. nih.govmdpi.comnih.gov These efforts provide a roadmap for the strategic deuteration of the most promising candidates to improve their metabolic stability and bioavailability, thereby augmenting their therapeutic potential.
Integration with Advanced Analytical Techniques (e.g., Ion Mobility MS, High-Resolution MS)
The synergy between deuterated flavonoid standards and advanced analytical techniques like Ion Mobility Mass Spectrometry (IMS-MS) and High-Resolution Mass Spectrometry (HRMS) is set to revolutionize the field of flavonoid analysis. These cutting-edge technologies offer unprecedented levels of separation and identification capabilities, which are crucial for analyzing complex biological matrices. nih.gov
Ion Mobility Spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion, allowing for the differentiation of isomeric and isobaric flavonoid species that are indistinguishable by conventional mass spectrometry alone. waters.com When used in conjunction with deuterated internal standards, IMS-MS can provide highly accurate and precise quantification of individual flavonoid isomers in intricate mixtures. nih.gov The collision cross-section (CCS) values obtained from IMS can serve as an additional identification parameter, enhancing the confidence in compound annotation. nih.gov
High-Resolution Mass Spectrometry, with its ability to provide accurate mass measurements, is indispensable for the elemental composition determination of unknown compounds. The use of deuterated standards in HRMS-based workflows enables robust quantification and facilitates the identification of novel flavonoid metabolites by tracking the mass shift introduced by the deuterium label.
The integration of these advanced analytical techniques with a growing library of deuterated flavonoid standards will undoubtedly lead to a more comprehensive understanding of the flavonoid metabolome and its implications for human health.
| Analytical Technique | Advantages for Flavonoid Analysis | Role of Deuterated Standards |
| Ion Mobility Mass Spectrometry (IMS-MS) | Separation of isomeric and isobaric compounds. Provides structural information through collision cross-section (CCS) values. nih.gov | Accurate quantification of individual isomers. nih.gov Internal standard for CCS value calibration. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for elemental composition determination. High sensitivity and specificity. | Precise quantification. clearsynth.com Facilitates metabolite identification through isotopic pattern recognition. |
Potential for High-Throughput Screening in Early Drug Discovery Phases
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity against a specific target. nih.govdrugtargetreview.combmglabtech.com While HTS is primarily focused on identifying "hits," the subsequent validation and characterization of these hits require robust analytical methods to quantify their effects and determine their concentrations in assay systems.
Deuterated flavonoid standards, including compounds like 7-O-Benzyldiosmetine-d3, have significant potential to enhance the efficiency and reliability of HTS campaigns focused on flavonoids and related natural products. In the early phases of drug discovery, these standards can be employed in secondary screening assays to accurately quantify the concentration of active compounds and their metabolites in various in vitro models. bmglabtech.com
The use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows for the development of high-throughput bioanalytical assays. These assays are essential for pharmacokinetic profiling and for establishing structure-activity relationships of the hit compounds. The automation and robotics inherent in HTS workflows can be seamlessly integrated with LC-MS platforms, facilitating the rapid analysis of thousands of samples generated during the screening process. bmglabtech.com
| Stage of Drug Discovery | Application of Deuterated Flavonoid Standards |
| Hit Identification (Primary Screening) | Limited direct application. |
| Hit-to-Lead (Secondary Screening) | Accurate quantification of hit compounds in cellular and biochemical assays. bmglabtech.com |
| Lead Optimization | Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |
Role in Understanding Complex Biological Systems and Network Pharmacology of Flavonoids
Network pharmacology is an emerging field that aims to understand the effects of drugs and other bioactive compounds on a systems level, considering their interactions with multiple targets within a complex biological network. nih.govresearchgate.net Flavonoids, with their diverse range of biological activities, are ideal candidates for investigation using a network pharmacology approach. nih.govmdpi.comnih.gov
Deuterated flavonoids are poised to play a crucial role in advancing our understanding of the network pharmacology of these compounds. By serving as stable isotope tracers, they can be used in metabolomic and proteomic studies to map the intricate pathways through which flavonoids exert their effects. For example, administering a deuterated flavonoid to a biological system and subsequently analyzing the isotopic enrichment in various metabolites and protein-bound adducts can provide a detailed picture of its metabolic fate and target engagement.
This experimental data is invaluable for constructing and validating network pharmacology models. nih.gov By integrating data from transcriptomics, proteomics, and metabolomics, these models can help to identify key molecular targets and pathways modulated by flavonoids, ultimately leading to a more holistic understanding of their therapeutic and preventive effects. researchgate.net The insights gained from such studies can guide the rational design of novel flavonoid-based therapies with improved efficacy and reduced side effects.
Q & A
Q. What are the optimal synthetic routes for 7-O-Benzyldiosmetine-d3, and how can purity be ensured during synthesis?
The synthesis of 7-O-Benzyldiosmetine-d3 requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (e.g., anhydrous THF or DMF), and reaction time (8–12 hours). Deuterium incorporation is achieved via deuteration agents like D2O or deuterated benzyl halides. To ensure purity:
- Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at the benzylic position using <sup>2</sup>H-NMR, with expected chemical shifts between δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and confirm >98% purity .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 450.2 ± 0.5) using high-resolution MS .
Q. How can researchers validate the structural integrity of 7-O-Benzyldiosmetine-d3?
Structural validation involves:
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm<sup>−1</sup>, aromatic C-H bend at 700–800 cm<sup>−1</sup>) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and deuterium placement. Compare with non-deuterated analogs to verify isotopic substitution .
- Elemental Analysis : Ensure carbon, hydrogen, and deuterium percentages align with theoretical values (e.g., C: 65.2%, H: 4.5%, D: 2.1%) .
Advanced Research Questions
Q. How should researchers address contradictory data in deuterium isotope effect (DIE) studies involving 7-O-Benzyldiosmetine-d3?
Contradictions in DIE results (e.g., kinetic vs. equilibrium effects) require:
- Iterative Hypothesis Testing : Design experiments to isolate variables (e.g., solvent polarity, temperature) that influence isotopic behavior. For example, compare reaction rates in polar aprotic vs. nonpolar solvents .
- Computational Modeling : Use density functional theory (DFT) to simulate isotopic substitution effects on transition states and verify experimental findings .
- Meta-Analysis : Cross-reference data with deuterated analogs (e.g., 2,3-Dimethylaniline-d3) to identify systemic trends in isotopic behavior .
Q. What methodologies are recommended for studying the metabolic stability of 7-O-Benzyldiosmetine-d3 in biological systems?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor deuterium retention via LC-MS/MS. Use isotopically labeled internal standards (e.g., d5-benzyl groups) for quantification .
- Deuterium Tracing : Track deuterium loss in metabolites using <sup>2</sup>H-NMR or isotope ratio mass spectrometry (IRMS) to assess metabolic lability .
- Comparative Pharmacokinetics : Compare AUC (area under the curve) and half-life (t1/2) of deuterated vs. non-deuterated compounds in animal models .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for 7-O-Benzyldiosmetine-d3?
- Validation of Computational Models : Refine molecular docking parameters (e.g., force fields, solvation models) using experimental IC50 values from enzyme inhibition assays .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and correlate with deviations in binding affinity measurements .
- Multi-Method Consensus : Combine results from molecular dynamics simulations, QSAR models, and experimental dose-response curves to identify robust trends .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing small-sample datasets in deuterated compound research?
- Bootstrapping : Resample datasets (n < 30) to estimate confidence intervals for kinetic parameters (e.g., kcat/KM) .
- Bayesian Hierarchical Modeling : Account for variability across experimental replicates and prior knowledge of isotopic effects .
- Non-Parametric Tests : Use Wilcoxon signed-rank tests for non-normally distributed data (e.g., enzyme inhibition percentages) .
Q. How should researchers design experiments to evaluate the environmental stability of 7-O-Benzyldiosmetine-d3?
- Accelerated Degradation Studies : Expose samples to UV light (λ = 365 nm), elevated temperatures (40–60°C), and varying pH (2–12) to simulate long-term stability .
- Degradation Product Profiling : Identify byproducts via LC-HRMS and compare degradation pathways with non-deuterated analogs .
- Kinetic Analysis : Calculate half-lives (t1/2) under different conditions using first-order decay models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
